molecular formula C6H6AsFO3 B13985078 (4-Fluorophenyl)arsonic acid CAS No. 5430-13-7

(4-Fluorophenyl)arsonic acid

Cat. No.: B13985078
CAS No.: 5430-13-7
M. Wt: 220.03 g/mol
InChI Key: NYWDEDXRPCDCSI-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to an arsonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)arsonic acid typically involves the reaction of 4-fluoroaniline with arsenic acid. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products Formed:

Scientific Research Applications

(4-Fluorophenyl)arsonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved in its mechanism of action are still under investigation, but it is known to affect metabolic and signaling pathways .

Comparison with Similar Compounds

    Arsanilic Acid: An organoarsenic compound with an amino group instead of a fluorine atom.

    Phenylarsonic Acid: Lacks the fluorine atom present in (4-Fluorophenyl)arsonic acid.

    4-Nitrophenylarsonic Acid: Contains a nitro group instead of a fluorine atom.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

5430-13-7

Molecular Formula

C6H6AsFO3

Molecular Weight

220.03 g/mol

IUPAC Name

(4-fluorophenyl)arsonic acid

InChI

InChI=1S/C6H6AsFO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

NYWDEDXRPCDCSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[As](=O)(O)O

Origin of Product

United States

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